![molecular formula C25H26N6O8S B1246193 Furazlocillin](/img/structure/B1246193.png)
Furazlocillin
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Description
Furazlocillin, also known as this compound, is a useful research compound. Its molecular formula is C25H26N6O8S and its molecular weight is 570.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
-
Cell Division Studies
- Localization of FtsI : Research has demonstrated that the addition of furazlocillin prevents the localization of FtsI to the septum during bacterial cell division. This was observed in studies where immunofluorescence microscopy showed that while FtsZ and FtsA localized normally, FtsI did not, indicating the critical role of FtsI in cell division processes .
- Effect on Cell Morphology : The use of this compound has been linked to changes in cell morphology, leading to filamentation when FtsI is inhibited. This suggests that this compound can be used to study the structural integrity and division mechanisms of bacterial cells .
-
Antibiotic Resistance Research
- Inhibition Studies : this compound has been utilized to investigate mechanisms of resistance in various bacterial strains. For instance, it serves as a tool to assess how mutations in penicillin-binding proteins affect susceptibility to β-lactams .
- Combination Therapy : Studies have explored the efficacy of combining this compound with other antibiotics to overcome resistance mechanisms in pathogenic bacteria. This approach aims to enhance therapeutic outcomes against resistant strains.
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Vaccine Development
- Target Identification : Research efforts have focused on identifying surface-exposed proteins synthesized during infections by uropathogenic strains of E. coli. This compound's role in inhibiting specific proteins has been pivotal in determining potential vaccine targets against urinary tract infections .
Case Studies
Properties
Molecular Formula |
C25H26N6O8S |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17+,18-,21+/m0/s1 |
InChI Key |
YSUBQYRZZFVMTL-WJHLHFHOSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C |
Synonyms |
6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid Bay k 4999 furazlocillin furazlocillin, monosodium salt fuzlocillin |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.